molecular formula C26H32ClN3 B1673331 Hofman's Violet CAS No. 8004-86-2

Hofman's Violet

Cat. No.: B1673331
CAS No.: 8004-86-2
M. Wt: 422 g/mol
InChI Key: OKNJKIKBMQYONP-ZTFPKQFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hofman’s Violet can be synthesized through various methods. One common method involves the reaction of urea and dibenzoate under alkaline conditions, followed by heating and crystallization . Another method includes the use of iodinated alcohol after staining, which can be substituted with various acids, both organic and inorganic .

Industrial Production Methods: In industrial settings, Hofman’s Violet is produced by reacting urea and dibenzoate under controlled alkaline conditions. The mixture is then heated and crystallized to obtain the final product . This method ensures a consistent and high-quality dye suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Hofman’s Violet undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of triethylrosaniline, which can be further utilized in different applications.

Scientific Research Applications

Hofman’s Violet has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hofman’s Violet involves its ability to bind with chromosomal DNA. The dye binds to the DNA, allowing for the visualization of chromosomes under a microscope. This binding is facilitated by the interaction between the dye and the phosphate backbone of the DNA .

Comparison with Similar Compounds

    Methyl Violet: Another triarylmethane dye, but with different substituents on the aromatic rings.

    Crystal Violet: Similar in structure but used more commonly in microbiology for Gram staining.

    Malachite Green: A different class of dye but used for similar staining purposes in biology.

Uniqueness: Hofman’s Violet is unique due to its specific staining properties for animal chromosomes, which makes it particularly valuable in cytogenetic studies . Unlike other dyes, it does not stain RNA, allowing for clear differentiation of chromosomal DNA .

Properties

IUPAC Name

N-ethyl-4-[[4-(ethylamino)phenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3.ClH/c1-5-27-23-13-8-20(9-14-23)26(21-10-15-24(16-11-21)28-6-2)22-12-17-25(29-7-3)19(4)18-22;/h8-18,27-28H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSQDMWWOZFKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=C(C=C3)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8004-86-2
Record name Hofman's Violet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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